![molecular formula C29H46OS2 B3096980 5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran CAS No. 1295502-20-3](/img/structure/B3096980.png)
5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran
Overview
Description
5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3’,2’-e]pyran is a chemical compound . It is often used in scientific research and has been offered by several scientific product companies .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3’,2’-e]pyran, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .Scientific Research Applications
Organic Solar Cells
This compound has been used in the development of organic solar cells . It has been incorporated into photovoltaic polymers and small-molecules, enhancing the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of organic solar cells . In one study, a polymer tandem solar cell incorporating this compound achieved a power conversion efficiency of 10.6% .
Thermal Stability Enhancement
The compound has been used to enhance the thermal stability of organic solar cells . Ternary absorber blends comprising two donor polymers and the acceptor PC61BM can significantly enhance the thermal stability of the solar cell .
Broad Spectrum Absorption
The compound has been used to broaden the absorption spectrum of organic bulk-heterojunction solar cells . This helps to improve their power conversion efficiencies .
Dye Sensitized Solar Cells
The compound has shown wide applicability in D–A, D–π–A, D–π–D systems for dye-sensitized solar cells .
Organic Thin Film Transistors
The compound can be used in the development of organic thin film transistors .
Electro-luminescence
The compound has applications in electro-luminescence .
Photochromism
The compound can be used for photochromism applications .
Environmentally Friendly Procedures
Derivatives of this compound have been used to replace inorganic elements, endorsing environmentally friendly procedures .
properties
IUPAC Name |
8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46OS2/c1-21(2)9-7-11-23(5)13-17-29(18-14-24(6)12-8-10-22(3)4)25-15-19-31-27(25)28-26(30-29)16-20-32-28/h15-16,19-24H,7-14,17-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXYSEYRQBBYQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC1(C2=C(C3=C(O1)C=CS3)SC=C2)CCC(C)CCCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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